tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate

Description

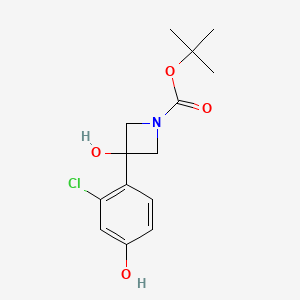

Chemical Structure and Key Features The compound tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate (CAS: Not explicitly provided) is a small organic molecule featuring:

- A central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with hydroxyl (-OH) and tert-butyl carbamate (-COO-t-Bu) groups at position 2.

- A 2-chloro-4-hydroxyphenyl moiety attached to the same carbon as the hydroxyl group.

Synthesis and Characterization The compound is synthesized via coupling reactions involving tert-butyl 3-hydroxyazetidine-1-carboxylate and halogenated phenolic derivatives, as exemplified in Example 407 of EP 4,374,877 A2 . Key analytical data includes:

Properties

Molecular Formula |

C14H18ClNO4 |

|---|---|

Molecular Weight |

299.75 g/mol |

IUPAC Name |

tert-butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C14H18ClNO4/c1-13(2,3)20-12(18)16-7-14(19,8-16)10-5-4-9(17)6-11(10)15/h4-6,17,19H,7-8H2,1-3H3 |

InChI Key |

UOQUVQZKMKCMDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-chloro-4-hydroxyphenylcarbamate with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures, including the use of high-purity reagents and advanced analytical techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium tert-butoxide in DMF under a nitrogen atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anti-cancer properties.

Medicine: Investigated as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with structural or functional similarities. Below is a detailed analysis:

Structural Analogs from Patent and Literature Data

Table 1: Key Structural Analogs and Similarity Metrics

| CAS No. | Compound Name | Structural Similarity | Key Differences vs. Target Compound |

|---|---|---|---|

| 1357614-50-6 | tert-Butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate | 0.76 | - Bromine replaces chlorine at phenyl position 2. |

| 719310-31-3 | tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate | 0.76 | - Benzooxazine ring replaces azetidine. |

| 895525-73-2 | tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate | 0.75 | - Spirocyclic system replaces azetidine. |

Key Observations :

Substituent Effects :

- The 4-bromophenyl analog (CAS 1357614-50-6) shares the azetidine-carbamate backbone but replaces chlorine with bromine. Bromine’s larger atomic radius and higher lipophilicity (logP) may enhance membrane permeability compared to the target compound .

- The benzooxazine derivative (CAS 719310-31-3) introduces a fused aromatic-oxazine ring, likely increasing rigidity and reducing solubility due to π-π stacking interactions .

Ring System Modifications :

- The spirocyclic analog (CAS 895525-73-2) replaces the azetidine with a piperidine-benzo-dioxine spiro system. This structural shift could alter conformational flexibility and steric bulk, impacting binding interactions in biological systems .

Synthetic Accessibility: The target compound’s synthesis (Example 407) employs tert-butyl 3-hydroxyazetidine-1-carboxylate, whereas analogs like tert-Butyl-(R)-2,2-dimethyl-4-((R)-1-(2-nitrophenoxy)-3-(triethylsilyl)prop-2-yn-1-yl)oxazolidine-3-carboxylate () require multi-step protection/deprotection strategies, suggesting higher complexity .

Physicochemical and Functional Comparisons

Table 2: Inferred Properties Based on Structural Features

Critical Insights :

- Halogen Effects : Chlorine (target) vs. bromine (analog) influences electronic and steric profiles. Bromine’s stronger electron-withdrawing nature may enhance electrophilic reactivity.

- Ring Size and Stability : The azetidine ring’s strain (four-membered) may render the target compound more reactive than six-membered spiro/piperidine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.